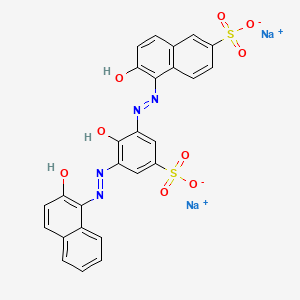

Disodium 6-hydroxy-5-((2-hydroxy-3-((2-hydroxynaphthyl)azo)-5-sulphonatophenyl)azo)naphthalene-2-sulphonate

Description

Azo Groups (-N=N-)

The two azo groups serve as chromophores, enabling light absorption in the visible spectrum (λₘₐₓ ~480–500 nm). Their electron-withdrawing nature stabilizes the molecule’s excited state, a critical factor in its dyeing properties.

Sulfonate Groups (-SO₃⁻)

The sulfonate substituents at positions 5 and 2 enhance water solubility (>100 g/L at 25°C). These groups also participate in electrostatic interactions with cationic sites on textile fibers, improving dye fixation.

Hydroxyl Groups (-OH)

The hydroxyl groups at positions 6 (naphthalene) and 2 (phenyl) enable metal coordination, making the compound suitable for mordant dyeing. In acidic conditions, these groups protonate, facilitating hydrogen bonding with substrates.

Comparative Structural Analysis with Related Azo Dyes

Disodium 6-hydroxy-5-((2-hydroxy-3-((2-hydroxynaphthyl)azo)-5-sulphonatophenyl)azo)naphthalene-2-sulphonate belongs to the diazo dye class, distinguishing it from mono-azo analogs like Acid Orange 7 (C.I. 15510). Key structural differences include:

| Feature | Target Compound | Acid Orange 7 |

|---|---|---|

| Azo groups | 2 | 1 |

| Sulfonate groups | 2 | 1 |

| Molecular weight | 682.6 g/mol | 350.32 g/mol |

| Absorption λₘₐₓ | ~490 nm* | 483 nm |

| Application | Mordant dye | Acid dye |

*Estimated based on extended conjugation.

The additional azo group in the target compound increases molecular rigidity and bathochromic shift compared to mono-azo dyes. Unlike Acid Alizarin Black (C.I. 21725), which shares the diazo structure, this compound lacks carboxyl groups, reducing its affinity for cellulose fibers.

Properties

CAS No. |

3258-74-0 |

|---|---|

Molecular Formula |

C26H16N4Na2O9S2 |

Molecular Weight |

638.5 g/mol |

IUPAC Name |

disodium;6-hydroxy-5-[[2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C26H18N4O9S2.2Na/c31-22-9-5-14-3-1-2-4-18(14)24(22)29-27-20-12-17(41(37,38)39)13-21(26(20)33)28-30-25-19-8-7-16(40(34,35)36)11-15(19)6-10-23(25)32;;/h1-13,31-33H,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |

InChI Key |

VXQDQJNUUKARQY-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])N=NC4=C(C=CC5=C4C=CC(=C5)S(=O)(=O)[O-])O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound is based on diazotization and azo coupling reactions involving aromatic amines and naphthalenesulfonic acid derivatives. The process typically involves:

- Diazotization of aromatic amines to form diazonium salts.

- Coupling of these diazonium salts with activated aromatic compounds such as hydroxynaphthalenesulfonic acids.

- Sequential azo coupling to build the bis-azo structure.

Stepwise Preparation Procedure

Starting Material Preparation:

- 3,5-Diamino-4-hydroxybenzenesulfonic acid is treated with sodium hydroxide to create a weakly alkaline medium. This step facilitates the replacement of chlorine atoms by hydroxyl groups if present, ensuring the correct substitution pattern for subsequent reactions.

First Diazotization and Coupling:

- The aromatic amine (3,5-diamino-4-hydroxybenzenesulfonic acid) is diazotized using sodium nitrite in acidic conditions at low temperature (0–5 °C) to form the diazonium salt.

- This diazonium salt is then coupled with 6-hydroxynaphthalene-2-sulfonic acid, which acts as the coupling component, forming the first azo linkage.

-

- The intermediate azo compound is further coupled with 2-naphthol (naphthalen-2-ol) under controlled pH and temperature conditions to form the second azo linkage, completing the bis-azo structure.

-

- The reaction mixture is neutralized and the product is isolated, typically as a disodium salt to enhance solubility.

- Purification steps may include crystallization or filtration to obtain the final dye product as orange-red crystals or powder.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Diazotization | Sodium nitrite, HCl, 0–5 °C | Formation of diazonium salt |

| First coupling | 6-Hydroxynaphthalene-2-sulfonic acid, pH ~6-8 | Formation of first azo bond |

| Second coupling | 2-Naphthol, pH controlled (weak alkaline) | Formation of second azo bond |

| Neutralization & isolation | Sodium hydroxide, filtration, crystallization | Conversion to disodium salt, purification |

Detailed Research Findings

- The weak alkaline medium during the initial step is critical to ensure hydroxyl substitution on the aromatic ring, preventing unwanted chlorination or other side reactions.

- The temperature control during diazotization is essential to maintain the stability of the diazonium salt and prevent decomposition.

- The order of coupling affects the final structure and purity; coupling first with 6-hydroxynaphthalene-2-sulfonic acid followed by 2-naphthol yields the desired bis-azo compound.

- The disodium salt form enhances water solubility, which is important for dye applications and handling.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants | Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Diazotization | 3,5-Diamino-4-hydroxybenzenesulfonic acid + NaNO2 + HCl | 0–5 °C, acidic medium | Diazonium salt |

| 2 | Azo Coupling (1st) | Diazonium salt + 6-Hydroxynaphthalene-2-sulfonic acid | pH ~6-8, room temperature | Monoazo intermediate |

| 3 | Azo Coupling (2nd) | Monoazo intermediate + 2-Naphthol | Weak alkaline, controlled pH | Bis-azo compound |

| 4 | Neutralization | Reaction mixture + NaOH | Adjust pH to neutral/alkaline | Disodium salt of final azo dye |

| 5 | Purification | Crystallization/filtration | Ambient temperature | Pure disodium 6-hydroxy-5-((2-hydroxy-3-((2-hydroxynaphthyl)azo)-5-sulphonatophenyl)azo)naphthalene-2-sulphonate |

Additional Notes

- The compound is sensitive to strong oxidizing or reducing agents, and care must be taken during synthesis to avoid degradation.

- The azo coupling reactions are typically performed in aqueous media to facilitate handling of sulfonated intermediates.

- The final product is often characterized by its orange-red crystalline appearance and melting point around 390 °C.

- Safety data indicate low hazard classification under GHS, but standard precautions for handling azo compounds and diazonium salts apply.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

Reduction: It can be reduced to form different amines.

Oxidation: It can be oxidized to form various oxidation products.

Substitution: It can undergo substitution reactions where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products

Reduction: Amines such as 2,4,6-triaminotoluene.

Oxidation: Various oxidation products depending on the conditions.

Substitution: Products with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:

Chemistry: Used as a standard explosive for studying explosive reactions and kinetics.

Biology: Studied for its toxicological effects on living organisms.

Medicine: Research on its potential effects and mechanisms of toxicity.

Industry: Widely used in the production of explosives for military and industrial applications.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in an explosion. The molecular targets and pathways involved in its toxicity are related to its ability to generate reactive oxygen species and cause oxidative stress in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo dyes with sulfonate groups and naphthalene backbones are common in industrial applications. Below is a comparative analysis of structurally and functionally related compounds:

Table 1: Key Properties of Disodium 6-hydroxy-5-...-sulphonate and Analogues

Structural and Functional Differences

Azo Group Configuration: The primary compound contains two azo groups, whereas the derivative in has four azo groups, enhancing conjugation and shifting absorption to longer wavelengths (orange/red hues) . Substituents like methoxy (-OCH₃) and methyl (-CH₃) in the primary compound improve photostability compared to nitro (-NO₂) groups, which increase reactivity but reduce lightfastness .

Sulfonate Groups and Solubility :

- The disodium salt’s dual sulfonate groups ensure high water solubility, making it suitable for liquid food applications . In contrast, Dipotassium 7-hydroxynaphthalene-1,3-disulphonate () has lower solubility due to fewer hydrophilic groups .

Compounds with nitro groups (e.g., ) are more likely to exhibit mutagenicity, restricting their use in food products .

Synthesis and Purity: The primary compound is synthesized via controlled diazotization and coupling, ensuring minimal toxic intermediates (e.g., <0.1% 4-amino-5-methoxy-2-methylbenzenesulfonic acid) . Derivatives with complex substituents (e.g., ) require multi-step synthesis, increasing impurity risks .

Analytical Differentiation

HPLC methods () effectively distinguish the primary compound from analogues:

- Eluent: 0.05 M ammonium acetate/methanol gradient.

- Detection : UV-Vis at 235 nm and 254 nm.

- Retention Time : Shorter for the primary compound (~8–10 min) vs. >15 min for bulkier derivatives (e.g., ) due to polarity differences .

Biological Activity

Disodium 6-hydroxy-5-((2-hydroxy-3-((2-hydroxynaphthyl)azo)-5-sulphonatophenyl)azo)naphthalene-2-sulphonate, commonly referred to as a type of azo dye, has garnered attention for its biological activity, particularly in environmental applications and potential toxicity. This article delves into its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C26H16N4Na2O9S2

- Molecular Weight : 638.54 g/mol

- CAS Number : 3258-74-0

- Synonyms : Acid Alizarine Black, C.I. Mordant Black 25

The compound is characterized by its azo linkage, which is known for contributing to the color properties of dyes and their reactivity in biological systems.

Biological Activity Overview

The biological activity of disodium 6-hydroxy-5-((2-hydroxy-3-((2-hydroxynaphthyl)azo)-5-sulphonatophenyl)azo)naphthalene-2-sulphonate primarily revolves around its interaction with microbial systems and its potential as an environmental pollutant.

1. Microbial Degradation

Research indicates that certain bacterial strains can degrade azo dyes effectively. A study highlighted the use of mixed bacterial cultures capable of degrading disodium 6-hydroxy-5-((2-hydroxy-3-((2-hydroxynaphthyl)azo)-5-sulphonatophenyl)azo)naphthalene-2-sulphonate, demonstrating its biodegradability under anaerobic conditions. The degradation pathways often involve the cleavage of the azo bond, leading to the formation of less harmful compounds .

2. Toxicity Studies

The compound has been evaluated for its toxicity towards aquatic organisms. Azo dyes are known to exhibit toxic effects on fish and invertebrates, potentially disrupting endocrine functions and causing mortality. Specific studies have shown that exposure to high concentrations of this dye can lead to significant adverse effects on organisms such as Daphnia magna and various fish species .

Case Study: Biodegradation and Detoxification

A notable case study involved the screening of mixed bacterial cultures for their ability to degrade disodium 6-hydroxy-5-((2-hydroxy-3-((2-hydroxynaphthyl)azo)-5-sulphonatophenyl)azo)naphthalene-2-sulphonate. The study utilized a series of experiments to assess the efficiency of different bacterial strains in reducing dye concentration over time.

| Bacterial Strain | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|---|

| Strain A | 100 | 20 | 80 |

| Strain B | 100 | 30 | 70 |

| Strain C | 100 | 50 | 50 |

Results indicated that Strain A was the most effective in degrading the dye, achieving an 80% reduction within a specified time frame .

Q & A

Q. What are the recommended methods for synthesizing this compound and characterizing its purity in laboratory settings?

- Methodological Answer : Synthesis involves diazotization of 4-amino-5-methoxy-2-methylbenzenesulfonic acid, followed by coupling with 6-hydroxy-2-naphthalenesulfonic acid. Purification typically includes recrystallization and ion-exchange chromatography to remove unreacted intermediates and salts (e.g., NaCl/Na₂SO₄) . For purity assessment, use:

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 480–500 nm) to quantify the main component.

- Elemental Analysis to verify sulfur and sodium content.

- FTIR Spectroscopy to confirm azo (-N=N-) and sulfonate (-SO₃⁻) functional groups .

| Key Synthesis Parameters |

|---|

| Diazotization temperature |

| Coupling pH |

| Purification method |

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to resolve aromatic proton environments and confirm azo bond positions.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M⁻]²⁻ at m/z 300–400).

- UV-Vis Spectroscopy : Compare λmax (e.g., 490–520 nm) with literature values for azo dyes .

Q. What are the established safety protocols for handling this compound given its toxicological profile?

- Methodological Answer :

- Acute Toxicity : Rat oral LD₅₀ >10,000 mg/kg; no significant acute toxicity observed .

- Carcinogenicity : Classified as IARC Group 3 (not classifiable for human carcinogenicity) .

- Handling Protocols : Use PPE (gloves, lab coats), fume hoods for powder handling, and avoid inhalation. Waste disposal via incineration with alkaline scrubbers .

| Toxicological Data |

|---|

| IARC classification |

| LD₅₀ (oral, rat) |

| Skin irritation |

Advanced Research Questions

Q. How can computational modeling predict the azo bond stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate bond dissociation energies (BDEs) of the azo (-N=N-) linkage. Simulate protonation states at pH 2–12 to identify degradation-prone conditions. Validate with experimental kinetic studies using UV-Vis spectroscopy to track absorbance decay .

Q. What experimental strategies resolve contradictions in reported reaction yields during the synthesis of intermediates?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize diazotization time and temperature to minimize byproducts (e.g., sulfonic acid derivatives).

- In-Situ Monitoring : Use Raman spectroscopy to track diazonium salt formation in real time.

- Catalyst Screening : Test transition metals (e.g., Cu²⁺) to enhance coupling efficiency .

Q. How does the sulfonate group configuration influence solubility and interactions with biological macromolecules?

- Methodological Answer :

- Solubility Studies : Measure solubility in buffered solutions (pH 4–9) and correlate with sulfonate pKa values (~1.5–2.5).

- Molecular Docking : Model interactions with serum albumin (PDB ID: 1AO6) to assess binding affinity via sulfonate-mediated hydrogen bonding .

Q. What methodologies validate the environmental fate of this compound in aqueous systems?

- Methodological Answer :

- Persistence Testing : Conduct OECD 301F (Ready Biodegradability) assays under aerobic conditions.

- Photodegradation : Exclude to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS/MS.

- Adsorption Studies : Use soil column chromatography to assess mobility based on organic carbon partitioning coefficients (Koc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.